5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline
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Overview
Description
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique quinazoline core structure, which is modified with a trifluoromethyl group and a thiosemicarbazido moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazido moiety to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the quinazoline core .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The thiosemicarbazido moiety can form covalent bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-methylquinazoline
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-ethylquinazoline
- 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetrahydro-2-thiosemicarbazido-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12F3N5S |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]thiourea |
InChI |
InChI=1S/C10H12F3N5S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)18-17-8(14)19/h1-4H2,(H3,14,17,19)(H,15,16,18) |
InChI Key |
TVAOZJLYTVSANT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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